molecular formula C8H6F3NO3 B1525773 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 881409-53-6

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No. B1525773
M. Wt: 221.13 g/mol
InChI Key: KZTXIOLPGIKSOJ-UHFFFAOYSA-N
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Description

“5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 881409-53-6 . It has a molecular weight of 221.14 . The IUPAC name for this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid . The physical form of this compound is a powder .


Synthesis Analysis

While specific synthesis methods for “5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” were not found, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .


Molecular Structure Analysis

The InChI code for “5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a powder . It has a molecular weight of 221.14 . The compound is stored at room temperature .

Scientific Research Applications

Pyridine Scaffold

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyridine is a nitrogen-bearing heterocycle that is used as a precious source of clinically useful agents in medicinal chemistry research . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
  • Methods of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is also a key solvent and reagent .
  • Results or Outcomes : Pyridine-based molecules have shown high potency and selectivity in many biological systems . They have been used against a range of diversified diseases .

2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives

  • Scientific Field : Cancer Research
  • Application Summary : A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties .
  • Methods of Application : These substituted compounds were tested against several cancer cell lines .
  • Results or Outcomes : The compounds exhibited promising anti-proliferative activity .

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

  • Scientific Field : Chemical Synthesis
  • Application Summary : This compound is a chemical intermediate used in the synthesis of various other compounds .
  • Methods of Application : It is used as a building block in chemical reactions to create more complex molecules .
  • Results or Outcomes : The specific outcomes depend on the reactions it is used in and the other reactants involved .

Pyridine-2-carboxylic acid in Pyrazolo[3,4-b]quinolinones Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyridine-2-carboxylic acid has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
  • Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Results or Outcomes : The synthesized pyrazolo[3,4-b]quinolinones showed important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid as a Chemical Intermediate

  • Scientific Field : Chemical Synthesis
  • Application Summary : This compound is a chemical intermediate used in the synthesis of various other compounds .
  • Methods of Application : It is used as a building block in chemical reactions to create more complex molecules .
  • Results or Outcomes : The specific outcomes depend on the reactions it is used in and the other reactants involved .

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound, which is structurally similar to 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid, has been evaluated for its anti-cancer and anti-diabetic properties .
  • Methods of Application : The compound was tested using in vitro and in vivo biological models .
  • Results or Outcomes : The specific outcomes of these tests are not provided in the available resources .

Safety And Hazards

The safety data sheet for “5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” indicates that it may cause skin and eye irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTXIOLPGIKSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

CAS RN

881409-53-6
Record name 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate (Intermediate 223, 0.650 g, 2.77 mmol) was dissolved in MeOH (10 mL), 2M aq. sodium hydroxide (3.46 mL, 6.93 mmol) was added and the mixture stirred at room temperature for 2 h. MeOH was removed under vacuum and the aqueous suspension neutralised by adding 2M aq. hydrochloric acid (3.5 mL). The resultant precipitate was filtered, washed with diethyl ether and dried under vacuum to afford the title compound as a white solid (0.179 mg, 29%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.41 (1H, d), 8.15 (1H, d), 7.59 (1H, dd) and 4.77 (2H, q).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Yield
29%

Synthesis routes and methods II

Procedure details

Under an atmosphere of nitrogen a solution of 5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg, 0.92 mmol) in methanol (1 ml) was treated with a solution of lithium hydroxide monohydrate (78 mg, 1.84 mmol) in methanol (0.1 ml). After stirring for 2 hours the reaction mixture was evaporated at reduced pressure. The residue was treated with hydrochloric acid (1N), the solid material was filtered then washed with water, finally dried at high vacuum. The 5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid was obtained as a white solid (125 mg, 61% of theory).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl 5-(2,2,2-trifluoroethoxy)picolinate (253 mg, 1.0 mmol) and 2 mol/L aqueous sodium hydroxide solution (1.0 mL, 2.0 mmol) in methanol (5 mL) was stirred at room temperature for 4 h. Then, methanol was removed in vacuo. To the residue were added water (2 mL) and 2 mol/L hydrochloric acid (pH˜4). The formed precipitate was collected by filtration to give 118 mg (52% yield) of the title compound as a gray solid:
Name
ethyl 5-(2,2,2-trifluoroethoxy)picolinate
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 5-hydroxypyridine-2-carboxylate (10.1 g, 65.95 mmol) and cesium carbonate (42.9 g, 131.9 mmol) in DMF (1 L) is added a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (22.96 g, 98.93 mmol) in 20 ml of DMF over 2 hours. The reaction is stirred 4 hours at room temperature and then poured over water (1 L) and stirred for additional 1 hour. A brown solid is collected by filtration and washed with additional water. The solid is dried to a constant weight to give the intermediate compound (10.3 g 66%) of methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate which is used without further purification. To a solution of methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate (4.5 g, 19.1 mmol) in methanol (45 mL) is added sodium hydroxide 1 M solution (38.2 ml, 38.2 mmol) and the reaction is stirred for 2 hours at room temperature. The pH of the reaction mixture is adjusted with HCl 35% w/w to adjust pH=1 and then the resulting solid is isolated by filtration. The solid is washed with water and then dried under vacuum to give the title compound (3 g, 70%). ES/MS (m/z): 222.1 (M+1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
DW Banner, B Gsell, J Benz, J Bertschinger… - … Section D: Biological …, 2013 - scripts.iucr.org
The aspartic protease BACE2 is responsible for the shedding of the transmembrane protein Tmem27 from the surface of pancreatic β-cells, which leads to inactivation of the β-cell …
Number of citations: 37 scripts.iucr.org

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